Methyl 2-chloro-5-fluoro-4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOIUUHJWCGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Methyl 2-chloro-5-fluoro-4-methoxybenzoate and Analogues
The synthesis of polysubstituted benzene (B151609) derivatives like this compound requires careful strategic planning to ensure the correct placement of each functional group on the aromatic ring.
Strategies for Halogenation and Esterification
The introduction of halogen atoms and an ester group onto a benzene ring are fundamental transformations in the synthesis of this compound.
Halogenation: The placement of chlorine and fluorine atoms onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of halogenating agent and catalyst is crucial for controlling the reaction. For instance, chlorination can be accomplished using chlorine gas (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Fluorination is often more complex due to the high reactivity of fluorine. Direct fluorination is rare; instead, indirect methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, are more common.
Esterification: The methyl ester group is typically introduced by the esterification of a corresponding benzoic acid precursor. Common methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). rsc.org Alternatively, reaction with diazomethane (B1218177) provides a high-yield route to methyl esters, though the reagent is hazardous. Other methods might involve the use of alkyl halides with a carboxylate salt. google.com
A comparative table of common esterification methods is presented below:
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Reversible reaction, may require removal of water |
| Diazomethane | CH₂N₂ | Room Temperature | High yield, mild conditions | Toxic and explosive reagent |
Regioselective Synthesis Approaches
The order in which substituents are introduced is critical to achieving the desired 2-chloro-5-fluoro-4-methoxy substitution pattern. The directing effects of the substituents already present on the ring guide the position of subsequent additions. wikipedia.org
The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring through resonance. organicchemistrytutor.com Halogens, like fluorine and chlorine, are deactivating yet ortho-, para-directing. wikipedia.org The carboxyl or ester group is a deactivating, meta-directing group. quora.com Synthetic strategies must leverage these competing effects to achieve the target regiochemistry. For example, introducing the activating methoxy group early in the synthesis can facilitate subsequent electrophilic substitutions at the ortho and para positions.
The following table summarizes the directing effects of relevant functional groups:
| Functional Group | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Multi-Step Synthesis from Accessible Precursors
A plausible multi-step synthesis would begin with a readily available starting material, such as a substituted anisole (B1667542) or benzoic acid. One potential route could start with 4-methoxytoluene.
Nitration: The methyl group is ortho-, para-directing. Nitration of 4-methoxytoluene would likely place the nitro group at the 2-position.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction and Diazotization: The nitro group can be reduced to an amine, followed by diazotization.
Halogenation: Introduction of the chloro and fluoro groups could be achieved through Sandmeyer-type reactions on the diazonium salt.
Esterification: The final step would be the esterification of the carboxylic acid to the methyl ester.
This represents a conceptual pathway, and the specific reagents and conditions would need to be optimized to manage regioselectivity and yield.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms provides insight into the factors controlling the synthesis of this compound.
Electrophilic Aromatic Substitution Mechanisms and Directing Effects
Electrophilic aromatic substitution (SₑAr) is the key mechanism for introducing the chloro and fluoro groups onto the benzene ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org
Nucleophilic Substitution Pathways on Aromatic Rings
While less common for introducing halogens onto an unactivated ring, nucleophilic aromatic substitution (SₙAr) can be relevant, especially in precursors that are highly electron-deficient or contain a good leaving group. nsf.gov The presence of a fluorine atom can sometimes facilitate SₙAr, as fluoride (B91410) is a good leaving group. nih.gov For instance, if a precursor with a nitro group ortho or para to a fluorine atom is used, the fluorine could potentially be displaced by a nucleophile. nih.govresearchgate.net
The SₙAr mechanism typically involves two steps: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. For SₙAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups. nih.gov
The following table compares key features of SₑAr and SₙAr reactions:
| Feature | Electrophilic Aromatic Substitution (SₑAr) | Nucleophilic Aromatic Substitution (SₙAr) |
|---|---|---|
| Attacking Species | Electrophile | Nucleophile |
| Intermediate | Arenium ion (positively charged) | Meisenheimer complex (negatively charged) |
| Ring Requirement | Electron-rich rings are more reactive | Electron-deficient rings are more reactive |
| Role of Substituents | Electron-donating groups activate and direct ortho/para | Electron-withdrawing groups activate and direct ortho/para |
Derivatization Strategies and Analogue Synthesis
The reactivity of this compound allows for a range of derivatization strategies, enabling the synthesis of various analogues. These transformations can target either the ester functionality or the aromatic ring, leading to a diverse array of substituted benzoic acid derivatives and other complex structures.
While specific examples of the direct derivatization of this compound into other substituted benzoic acid derivatives are not extensively detailed in publicly available literature, the inherent reactivity of the ester and the aromatic ring suggests several potential pathways. Standard organic transformations such as hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily accomplished under acidic or basic conditions. This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, esters, and other acid derivatives through well-established coupling reactions.
Furthermore, the chloro and fluoro substituents on the aromatic ring can potentially undergo nucleophilic aromatic substitution reactions, although the electron-donating nature of the methoxy group may modulate the reactivity. These pathways would allow for the introduction of a wide variety of functional groups, leading to a library of novel benzoic acid derivatives.
A significant application of this compound is its role as a key intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]-1,3,5-triazines. researchgate.net These compounds are of interest in medicinal chemistry due to their structural similarity to endogenous purines, suggesting potential biological activity.
Patents detailing the preparation of pyrazolo[1,5-a]-1,3,5-triazines indicate the use of this compound as a starting material. researchgate.net The synthetic pathway likely involves the reaction of the benzoate (B1203000) derivative with a suitable pyrazole-based nucleophile. The reaction would proceed through the formation of an amide bond, followed by an intramolecular cyclization to construct the fused triazine ring system. The chloro and fluoro substituents on the benzoic acid backbone can influence the electronic properties and reactivity of the molecule, as well as provide sites for further functionalization in the final complex architecture.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data for Methyl 2-chloro-5-fluoro-4-methoxybenzoate is not available in the public domain. Therefore, a specific analysis of its ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity, cannot be provided. Similarly, an analysis based on advanced two-dimensional NMR techniques such as COSY and HSQC is not possible without the foundational spectral data.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Specific high-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) data for this compound could not be located. As a result, a detailed discussion of its molecular formula confirmation and fragmentation patterns cannot be accurately presented.
Analysis of Fragmentation Patterns
While an experimental mass spectrum for this compound is not widely available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of aromatic esters and substituted benzene (B151609) derivatives. libretexts.orgchemguide.co.uk The molecular ion (M+) peak would be expected at an m/z corresponding to its molecular weight.
Key fragmentation pathways for aromatic esters typically involve cleavages at the ester group. brainly.comyoutube.com For this compound, the following primary fragmentation ions are anticipated:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a stable acylium ion. This is often a prominent peak in the mass spectra of methyl esters. brainly.com
Loss of the carbomethoxy group (•COOCH₃): Fragmentation of the bond between the aromatic ring and the ester carbonyl group would lead to a substituted phenyl cation. brainly.com
Loss of a chlorine atom (•Cl): Halogenated aromatic compounds can lose a halogen radical, although this may be less favorable than fragmentation at the ester group. docbrown.info
Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the acylium ion or further decomposition of the aromatic ring.
| Proposed Fragmentation Process | Lost Fragment | Expected Key Fragment Ion (m/z) | Significance |
|---|---|---|---|
| Molecular Ion (M+) | - | 218.0 (for ³⁵Cl), 220.0 (for ³⁷Cl) | Confirms molecular weight. The isotopic pattern confirms the presence of one chlorine atom. |
| Alpha-cleavage (loss of methoxy radical) | •OCH₃ | 187.0 (for ³⁵Cl), 189.0 (for ³⁷Cl) | Characteristic of methyl esters, forming a stable acylium ion. brainly.com |
| Cleavage at the ring (loss of carbomethoxy group) | •COOCH₃ | 159.0 (for ³⁵Cl), 161.0 (for ³⁷Cl) | Indicates the substituted benzene ring fragment. |
| Loss of CO from acylium ion | CO | 159.0 (for ³⁵Cl), 161.0 (for ³⁷Cl) | A common secondary fragmentation pathway for carbonyl-containing ions. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy is essential for identifying the functional groups within a molecule.
An experimental FT-IR spectrum for this compound is not publicly documented. However, the expected characteristic absorption frequencies can be predicted based on its structure, which includes an aromatic ester, an aryl ether, and halogen substituents. libretexts.orgorgchemboulder.comvscht.cz
The most prominent absorption would be the C=O stretching vibration of the ester group, which is influenced by conjugation with the aromatic ring. spectroscopyonline.com Strong absorptions corresponding to the C-O stretching of the ester and ether linkages are also expected. The presence of C-F and C-Cl bonds would give rise to absorptions in the lower frequency region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Ester C=O | Stretching | 1730 - 1715 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong (multiple bands) |
| Ester/Ether C-O | Asymmetric/Symmetric Stretching | 1300 - 1000 | Strong (multiple bands) |
| Aryl C-F | Stretching | 1250 - 1000 | Strong |
| Aryl C-Cl | Stretching | 800 - 600 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Similar to FT-IR, a specific Raman spectrum for this compound is not available. Theoretical studies and data from analogous compounds like phenyl benzoate (B1203000) and other substituted benzoates suggest that the Raman spectrum would be dominated by vibrations of the aromatic ring. researchgate.netnih.gov Unlike in IR spectroscopy, the C=O stretch is typically a weaker band in Raman spectra. The symmetric vibrations of the benzene ring, particularly the "ring breathing" mode, are expected to be sharp and intense. s-a-s.org The simplicity of the spectrum in the lower wavenumber region can also be characteristic of substituted benzenoid compounds. s-a-s.org
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
A search of crystallographic databases indicates that the single-crystal structure of this compound has not been reported. However, the analysis of a structurally similar compound, Methyl 5-chloro-2-nitrobenzoate, provides insight into the type of crystal packing that might be expected for this class of small aromatic molecules. researchgate.net The crystal structure of this analog reveals a monoclinic system, and its packing is stabilized by weak intermolecular interactions.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆ClNO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| Volume (ų) | 899.1 (3) |
| Z | 4 |
Powder X-ray diffraction is used to identify crystalline phases of bulk materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. As no single-crystal structure has been published for this compound, a reference PXRD pattern is not available. An experimental PXRD analysis of a synthesized bulk sample would be necessary to characterize its crystalline form(s), purity, and phase homogeneity. acs.org
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries and electronic properties. A common approach involves using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p) to ensure accurate results. scispace.com
Optimized Geometric Structures and Conformations
To determine the most stable three-dimensional arrangement of Methyl 2-chloro-5-fluoro-4-methoxybenzoate, a geometry optimization is performed. This process calculates the potential energy of various conformations to find the global minimum. The substituents on the benzene (B151609) ring—chloro, fluoro, methoxy (B1213986), and methyl ester groups—influence the final geometry. The planarity of the benzene ring is slightly distorted by these groups. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the orientation of the methyl ester and methoxy groups relative to the aromatic ring is critical in defining the lowest-energy conformer.
Below is a table of representative optimized geometric parameters, as would be calculated using DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-F | ~1.35 Å | |
| C=O | ~1.21 Å | |
| C-O (ester) | ~1.34 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-C-Cl | ~121° |
| C-C-F | ~119° | |
| O=C-O (ester) | ~125° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~0° or 180° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO would be distributed over the electron-withdrawing methyl ester and chloro groups. This distribution is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen and ester substituents. rsc.org
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Primarily localized on the benzene ring and methoxy oxygen. |
| LUMO | -1.2 eV | Distributed across the carbonyl group and the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability. |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.
Calculated NMR Chemical Shifts (e.g., using GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. imist.manih.gov By computing the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted relative to a standard reference like Tetramethylsilane (TMS). These theoretical shifts are highly dependent on the electronic environment of each atom. For this compound, the electronegative substituents (Cl, F, O) significantly influence the chemical shifts of nearby carbon and hydrogen atoms.
The table below presents plausible ¹H and ¹³C NMR chemical shifts calculated via the GIAO method.
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | ~165 |
| C-Cl | ~128 | |
| C-F | ~155 (with large C-F coupling) | |
| C-OCH₃ (ring) | ~150 | |
| Ester -OCH₃ | ~53 | |
| Methoxy -OCH₃ | ~57 | |
| ¹H | Aromatic H | 7.0 - 7.5 |
| Ester -OCH₃ | ~3.9 | |
| Methoxy -OCH₃ | ~3.8 |
Simulated Vibrational Spectra (IR and Raman)
Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This analysis yields the frequencies and intensities of the fundamental vibrational modes of the molecule. The resulting spectrum provides a "fingerprint" that is unique to the molecule's structure.
Key predicted vibrational frequencies for this compound would include:
C=O stretching from the ester group, expected to be a strong band in the IR spectrum around 1720-1740 cm⁻¹.
Aromatic C=C stretching vibrations, appearing in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-O stretching for both the ester and methoxy groups, typically found between 1200-1300 cm⁻¹.
C-F and C-Cl stretching vibrations, which are expected at lower frequencies, generally in the 1000-1200 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
Aromatic C-H stretching peaks appearing above 3000 cm⁻¹. orgchemboulder.com
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |
| C-H Stretch (Methyl) | -OCH₃ | 2950 - 3000 | Medium |
| C=O Stretch | Ester | ~1735 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Ester/Ether | 1200 - 1300 | Strong |
| C-F Stretch | Ar-F | 1100 - 1200 | Strong |
| C-Cl Stretch | Ar-Cl | 700 - 800 | Medium |
Reactivity and Selectivity Predictions
Computational analysis can forecast a molecule's reactivity. By examining the results from DFT calculations, such as the distribution of frontier orbitals and the molecular electrostatic potential (MEP), predictions about reaction sites can be made. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where red areas indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP would likely show:
Negative potential around the carbonyl oxygen of the ester group and the methoxy oxygen, making them sites for electrophilic attack.
Positive potential around the hydrogen atoms and potentially near the carbon atom of the carbonyl group, indicating sites for nucleophilic attack.
The combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, ester) groups creates a complex pattern of reactivity for electrophilic aromatic substitution. The directing effects of these substituents would determine the preferred positions for incoming electrophiles on the aromatic ring.
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comdtic.mil The MEP map displays regions of negative potential (electron-rich), typically colored in shades of red, and regions of positive potential (electron-poor), shown in shades of blue. acs.org
For this compound, the MEP surface is significantly influenced by its various substituents. The electronegative oxygen atoms of the methoxy and ester groups, along with the fluorine and chlorine atoms, create regions of negative electrostatic potential. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring constitute regions of positive potential, indicating sites for potential nucleophilic attack. dtic.milnih.gov
The π-electron cloud of the benzene ring typically results in a negative potential above and below the plane of the ring. nih.govresearchgate.netaip.org However, the presence of electron-withdrawing groups like chlorine and fluorine can reduce the electron density of the π-system, making the negative potential less pronounced compared to unsubstituted benzene. nih.govnih.gov The interplay of the electron-donating methoxy group and the electron-withdrawing halogens determines the precise distribution of charge and the location of the most electron-rich and electron-poor sites.
Table 1: Expected Electrostatic Potential Characteristics of this compound
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Oxygen atoms (ester & methoxy) | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Halogen atoms (Cl, F) | Negative (Electron-rich) | Potential for halogen bonding, hydrogen bond acceptor |
| Aromatic Ring (π-system) | Negative (above/below plane) | Site for electrophilic attack, π-π stacking interactions |
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling allows for the investigation of potential chemical transformations of this compound at a molecular level. Aromatic esters can undergo several types of reactions, including hydrolysis and transition-metal-catalyzed transformations. numberanalytics.comnumberanalytics.comnih.gov
One fundamental reaction is ester hydrolysis, which can be catalyzed by either acid or base, cleaving the ester bond to yield the corresponding carboxylic acid and methanol (B129727). numberanalytics.com Computational modeling can elucidate the mechanism by calculating the energy profile of the reaction, identifying the transition state structures, and determining the activation energy. The reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester.
More complex transformations, such as the "ester dance" reaction, involve the translocation of the ester group on the aromatic ring, catalyzed by a transition metal like palladium. acs.orgnih.gov The proposed mechanism for such reactions often begins with the oxidative addition of the C(acyl)-O bond to the metal catalyst. acs.org Theoretical calculations can map the potential energy surface for this multi-step process, including intermediates and transition states, to determine the most favorable pathway and predict the regioselectivity of the reaction.
Molecular Interaction Studies
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in biological systems and its material properties.
Ligand-Target Binding Mechanisms with Biomolecular Systems (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as an enzyme or receptor. bohrium.commdpi.comfums.ac.ir For this compound, a hypothetical docking study would reveal the key intermolecular interactions that stabilize the ligand-protein complex.
The binding mechanism would likely involve a combination of forces:
Hydrogen Bonds: The oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, interacting with donor residues (e.g., arginine, lysine, histidine) in the active site.
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich residues.
Hydrophobic Interactions: The aromatic ring and the methyl group can form van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine).
π-π Stacking: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Studies on similar benzoic acid derivatives have shown their potential to bind to various protein targets, suggesting that this compound could also function as a ligand for specific biomolecular systems. nih.gov The binding affinity and specificity would be determined by the precise arrangement and nature of these interactions.
Analysis of Intermolecular Forces in Supramolecular Assembly and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. nih.gov For this compound, the crystal packing would be directed by a variety of non-covalent interactions. mdpi.comnih.gov
C-H···O Interactions: Weak hydrogen bonds between the hydrogen atoms of the methyl or aromatic groups and the oxygen atoms of the ester or methoxy groups are expected to play a significant role in the supramolecular assembly.
Halogen Interactions: The presence of both chlorine and fluorine allows for potential halogen bonding (C-Cl···O/N) and other dipole-dipole interactions (C-F···H-C), which can influence the packing arrangement. nih.govmdpi.com
π-π Stacking: The aromatic rings can stack upon one another, typically in an offset or parallel-displaced manner to minimize electrostatic repulsion and maximize attractive van der Waals forces. nih.gov
Prediction of Collision Cross Section (CCS) Values
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. nih.gov The Collision Cross Section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. nih.govnih.govresearchgate.net CCS values are valuable for compound identification and structural characterization. nih.gov
For illustrative purposes, predicted CCS values for a structurally analogous compound are presented below.
Table 2: Illustrative Predicted Collision Cross Section (CCS) Values for an Analogous Compound
| Adduct Ion | Predicted CCS (Ų) |
|---|---|
| [M+H]⁺ | ~140-145 |
| [M+Na]⁺ | ~150-155 |
| [M-H]⁻ | ~142-147 |
| [M+NH₄]⁺ | ~158-163 |
Data is conceptual and based on values for similar small molecules.
Global Chemical Descriptors and Molecular Stability Analysis
Global chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower chemical reactivity. libretexts.org
Chemical Hardness (η): Related to the HOMO-LUMO gap, hardness measures the resistance to change in electron distribution. Molecules with a large hardness value are generally less reactive.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.
Table 3: Conceptual Global Chemical Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Chemical Potential (μ) | -χ | Escaping tendency of electrons |
Chemical Transformations and Reaction Dynamics
Hydrolytic Stability and Ester Cleavage Mechanisms under Controlled Conditions
The ester functional group in Methyl 2-chloro-5-fluoro-4-methoxybenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis of benzoate (B1203000) esters typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol (B129727). The final step involves protonation of the carboxylate to yield the carboxylic acid.
A study on the hydrolysis of a related compound, methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, in the presence of hydroxide ions, revealed a dependence of the pseudo-first-order rate constant on the hydroxide ion concentration. researchgate.net This suggests the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net The solvent can also play a significant role in the reaction mechanism. researchgate.net
The stability of the ester is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and fluoro groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. Conversely, the electron-donating methoxy (B1213986) group may have a counteracting effect.
Table 1: Factors Influencing Hydrolytic Stability
| Factor | Effect on Hydrolysis Rate |
| pH | Hydrolysis is accelerated in both acidic and basic conditions. The rate is generally faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion. |
| Temperature | Increasing the temperature typically increases the rate of hydrolysis, as it provides the necessary activation energy for the reaction. |
| Solvent | The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants, thereby affecting the reaction rate. researchgate.net |
| Substituents | Electron-withdrawing groups (e.g., -Cl, -F) on the aromatic ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Electron-donating groups (e.g., -OCH₃) can decrease the rate. |
Functional Group Interconversions and Derivatization Reactions
The various functional groups on this compound offer several avenues for chemical modification and the synthesis of new derivatives.
The ester group can be converted into other functional groups. For instance, treatment with ammonia (B1221849) or amines can yield the corresponding amide. Reduction of the ester, using reducing agents like lithium aluminum hydride, would produce the corresponding benzyl (B1604629) alcohol.
The chloro and fluoro substituents on the aromatic ring are generally stable but can undergo nucleophilic aromatic substitution under specific and often harsh conditions. The reactivity of these halogens towards substitution is influenced by the electronic nature of the other groups on the ring.
The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This would yield a phenolic derivative.
Derivatization reactions can be used to modify the properties of the molecule or to introduce new functionalities. For example, the synthesis of related nitro-substituted compounds, such as Methyl 2-chloro-4-fluoro-5-nitrobenzoate, has been documented. chemicalbook.com This is typically achieved through electrophilic nitration of a suitable precursor. chemicalbook.com
Photochemical and Thermochemical Reaction Pathways
The behavior of this compound under the influence of light (photochemical reactions) and heat (thermochemical reactions) is critical for understanding its environmental fate and stability under various processing conditions.
Photochemical Pathways: Halogenated aromatic compounds are known to undergo photochemical degradation. tsijournals.com The absorption of ultraviolet (UV) light can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. A primary photochemical process for halogenated aromatics is the homolytic cleavage of the carbon-halogen bond, which generates a radical species. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.
The presence of multiple halogen substituents can influence the rate of photodegradation. Studies on polyhalogenated compounds have shown that the rate constants for photolysis can increase with the number of halogen atoms. nih.gov The type of halogen also plays a role, with carbon-bromine bonds being generally more susceptible to cleavage than carbon-chlorine bonds. nih.gov The methoxy group can also influence the photochemical behavior, as substituted anisoles are known to participate in photochemical reactions. tsijournals.com
Thermochemical Pathways: When subjected to high temperatures, organic molecules like this compound will undergo thermal decomposition. For a related compound, methyl benzoate, heating to decomposition is known to produce fumes containing carbon monoxide and carbon dioxide. nih.gov The thermal stability of the target molecule will be influenced by the bond dissociation energies of its various chemical bonds. The carbon-halogen and ester linkages are likely sites for initial thermal cleavage. The specific decomposition products would depend on the temperature, pressure, and the presence of other reactive species. The standard enthalpy of formation has been determined for methyl benzoate, providing fundamental data for understanding its energetic properties. rsc.org
Structure Reactivity Relationship Srr Studies
Influence of Halogen Substituents (Chlorine, Fluorine) on Aromatic Ring Reactivity
Halogen substituents exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). libretexts.org
When comparing fluorine and chlorine, fluorine's 2p orbitals have better size and energy match for overlap with the carbon 2p orbitals of the benzene (B151609) ring, leading to a more effective resonance donation than chlorine's 3p orbitals. stackexchange.com This stronger resonance contribution makes fluorobenzene (B45895) more reactive (or less deactivated) towards electrophilic aromatic substitution than chlorobenzene. stackexchange.comstackexchange.com In Methyl 2-chloro-5-fluoro-4-methoxybenzoate, the combined powerful inductive effects of both halogens result in a significant deactivation of the aromatic ring.
Table 1: Electronic Properties of Halogen Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Fluorine (-F) | Strong Electron Withdrawal (-I) | Weak Electron Donation (+R) | Deactivating (mild) | Ortho, Para |
| Chlorine (-Cl) | Strong Electron Withdrawal (-I) | Weak Electron Donation (+R) | Deactivating (mild) | Ortho, Para |
Electronic and Steric Effects of Methoxy (B1213986) and Methyl Ester Groups
The methoxy and methyl ester groups also contribute significantly to the electronic and steric landscape of the molecule.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. libretexts.org It exhibits a strong electron-donating resonance effect (+R) due to the delocalization of oxygen's lone pair electrons into the ring, which greatly outweighs its moderate electron-withdrawing inductive effect (-I). libretexts.orgstackexchange.com This net electron donation substantially increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making it a strong ortho, para-director. libretexts.org
Methyl Ester Group (-COOCH₃): In contrast, the methyl ester group is a deactivating group. stackexchange.com It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-R). libretexts.org The carbonyl group is highly polarized, drawing π-electrons out of the aromatic system and reducing its reactivity toward electrophiles. This deactivation is most pronounced at the ortho and para positions, making the methyl ester a meta-director.
Steric Effects: The spatial arrangement and size of the substituents introduce steric hindrance, which can influence the regioselectivity of reactions. libretexts.org In this molecule, the chlorine atom at position 2 and the methoxy group at position 4 create significant steric bulk around the adjacent positions. This crowding can hinder the approach of an electrophile, potentially favoring substitution at less sterically encumbered sites. mdpi.com For instance, attack at position 3 is sterically hindered by both the chloro and methoxy groups, while attack at position 6 is primarily hindered by the fluoro substituent.
Table 2: Electronic and Steric Properties of Methoxy and Methyl Ester Groups
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Steric Hindrance |
|---|---|---|---|---|---|
| Methoxy (-OCH₃) | Weak Electron Withdrawal (-I) | Strong Electron Donation (+R) | Activating (strong) | Ortho, Para | Moderate |
| Methyl Ester (-COOCH₃) | Electron Withdrawal (-I) | Electron Withdrawal (-R) | Deactivating (strong) | Meta | Moderate to High |
Comparative Analysis with Related Halogenated Benzoate (B1203000) Analogues
To understand the unique reactivity of this compound, it is useful to compare it with structurally related analogues. The reactivity of these compounds is a cumulative result of the electronic contributions of all substituents.
Methyl 2-chlorobenzoate: This compound features two deactivating groups: the chloro substituent (ortho, para-directing) and the methyl ester (meta-directing). The ring is significantly deactivated compared to benzene.
Methyl 4-methoxybenzoate: The powerful activating methoxy group at the para position dominates the deactivating effect of the methyl ester. The ring is activated towards electrophilic substitution, with reactions directed to the positions ortho to the methoxy group (positions 3 and 5).
Methyl 5-chloro-2-methoxybenzoate: This analogue lacks the fluorine atom present in the target compound. chemicalbook.comnih.gov The ring is strongly activated by the ortho-methoxy group, but this activation is tempered by the deactivating effects of the chloro and methyl ester groups. The directing effects are complex; the powerful methoxy group directs ortho/para (to positions 1, 3, 5), while the chloro group directs ortho/para (to positions 1, 3). The combined effect strongly favors substitution at position 3.
Table 3: Comparative Electronic Effects in Benzoate Analogues
| Compound | Activating Groups | Deactivating Groups | Predicted Overall Reactivity (vs. Benzene) |
|---|---|---|---|
| Methyl Benzoate | None | -COOCH₃ | Deactivated |
| Methyl 4-methoxybenzoate | -OCH₃ | -COOCH₃ | Activated |
| Methyl 2-chlorobenzoate | None | -Cl, -COOCH₃ | Strongly Deactivated |
| Methyl 5-chloro-2-methoxybenzoate | -OCH₃ | -Cl, -COOCH₃ | Slightly Deactivated/Neutral |
| This compound | -OCH₃ | -Cl, -F, -COOCH₃ | Strongly Deactivated |
Applications in Advanced Organic Synthesis
Utilization as a Key Building Block in Multi-Step Organic Syntheses
The strategic placement of reactive sites on the aromatic ring of Methyl 2-chloro-5-fluoro-4-methoxybenzoate makes it an invaluable starting material for intricate, multi-step synthetic pathways. Organic chemists leverage the distinct electronic properties conferred by the halogen and methoxy (B1213986) substituents to direct selective chemical transformations, enabling the construction of highly functionalized molecules.
A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazines. researchgate.net These scaffolds are of considerable interest due to their structural analogy to endogenous purines, suggesting a wide range of potential biological activities. The synthesis typically involves the condensation of this compound with a suitable aminopyrazole derivative. This initial reaction is followed by a series of cyclization and functional group manipulations to yield the final polycyclic structure. The chloro and fluoro groups on the benzoate (B1203000) moiety can influence the reactivity and regioselectivity of these transformations, while the methoxy group can be retained or modified in subsequent steps to fine-tune the properties of the target molecule.
The following table outlines the key reactants in a typical synthesis of a pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine core from this compound:
| Reactant | Role |
| This compound | Aromatic building block providing the substituted phenyl moiety. |
| 5-aminopyrazole derivative | Provides the pyrazole (B372694) ring and a nucleophilic amino group for the initial condensation reaction. |
| Condensing agent | Facilitates the initial amide bond formation. |
| Base | Promotes cyclization and other subsequent reactions. |
This systematic approach allows for the modular construction of a library of pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine derivatives with diverse substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery and agrochemical research.
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
The pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. researchgate.net Derivatives of this heterocyclic system have been investigated for a variety of therapeutic applications, owing to their ability to interact with various biological targets.
One notable area of research is the development of enzyme inhibitors. For instance, certain pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine derivatives have shown potent inhibitory activity against thymidine (B127349) phosphorylase (TP). nih.gov This enzyme is implicated in cancer progression, and its inhibition is a validated strategy for cancer therapy. The substituted phenyl group, derived from this compound, plays a crucial role in the binding of these inhibitors to the active site of the enzyme.
Furthermore, this heterocyclic core has been explored in the design of inhibitors for other key cellular targets. The versatility of the synthetic routes starting from this compound allows for the systematic modification of the pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine structure to optimize potency and selectivity for a given biological target.
The table below summarizes the progression from the starting material to a biologically active scaffold:
| Compound | Role in Pharmaceutical Synthesis |
| This compound | Initial building block. |
| Substituted 5-aminopyrazole | Key reactant for forming the pyrazole portion of the final scaffold. |
| Pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine core | The foundational heterocyclic scaffold with potential biological activity. |
| Functionalized Pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine derivatives | Advanced pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs). |
Role in the Synthesis of Agrochemical Scaffolds
The applications of this compound extend beyond pharmaceuticals into the realm of agrochemicals. The pyrazolo-triazine core, which can be synthesized from this starting material, is also a feature in some classes of herbicides. google.comkit.edu Triazine herbicides are a well-established class of agrochemicals used for broad-spectrum weed control. chemicalbook.com
The development of novel herbicides with improved efficacy, selectivity, and environmental profiles is an ongoing area of research. The use of building blocks like this compound allows for the creation of new triazine derivatives with unique substitution patterns. These modifications can lead to compounds with altered modes of action or improved properties compared to existing herbicides.
The structural features of this compound, particularly the halogen atoms, are often associated with enhanced herbicidal activity in the final products. The synthetic accessibility of a range of pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazines from this precursor enables the exploration of this chemical space for the discovery of new and effective crop protection agents.
The following table details the key molecular components in the development of these agrochemical scaffolds:
| Component | Function in Agrochemical Design |
| Substituted Phenyl Ring (from this compound) | Influences the herbicidal activity and selectivity of the final compound. |
| Pyrazolo[1,5-a] researchgate.netnih.govgoogle.comtriazine Core | The primary heterocyclic scaffold responsible for the mode of action. |
| Various Substituents | Can be modified to optimize uptake, translocation, and binding to the target site in weeds. |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Methods for Efficient Synthesis
The synthesis of polysubstituted aromatic compounds often requires precise control over regioselectivity, which can be challenging with traditional methods. Future research is increasingly focused on novel catalytic strategies that offer higher efficiency, selectivity, and functional group tolerance. For molecules like Methyl 2-chloro-5-fluoro-4-methoxybenzoate, this involves exploring advanced transition-metal catalysis and innovative catalyst design.
One promising area is the advancement of palladium-catalyzed reactions . While classical cross-coupling reactions are well-established, newer protocols involving domino reactions, which combine multiple transformations in a single step, are being developed to construct complex molecular architectures efficiently. mdpi.com For instance, palladium-catalyzed carbonylation of aryl halides using carbon monoxide (CO) is a direct method for introducing the benzoate (B1203000) moiety. Recent innovations focus on using CO precursors or performing the reaction with CO generated in-situ from sources like CO2, which circumvents the need to handle hazardous CO gas directly. The development of highly active and recyclable heterogeneous palladium catalysts, such as those immobilized on metal-organic frameworks (MOFs), is also a key research direction, aiming to improve catalyst stability and reusability.
Another significant frontier is C-H bond functionalization . This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. acs.org Catalysts based on metals like iridium and rhodium have shown remarkable capability in activating C-H bonds, allowing for the introduction of functional groups onto an aromatic ring with high precision. acs.org Applying these methods to the synthesis of halogenated benzoates could significantly shorten synthetic routes and reduce waste.
Furthermore, the exploration of cooperative catalysis , where two or more catalysts work in synergy within a single reaction vessel, is opening new synthetic pathways. acs.org This approach can enable transformations that are not possible with a single catalyst, potentially improving yields and selectivities in the synthesis of highly substituted aromatic esters. acs.org The use of imidazolium-based ionic liquids as catalysts is also emerging as a viable strategy, particularly in multicomponent reactions that can rapidly build molecular complexity. researchgate.net
Table 1: Emerging Catalytic Strategies for Substituted Benzoate Synthesis
| Catalytic Strategy | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Advanced Pd-Catalysis | Use of domino reactions; in-situ CO generation; heterogeneous catalysts (e.g., Pd@MOFs). | Increased efficiency; improved safety; enhanced catalyst recyclability. mdpi.com |
| C-H Bond Functionalization | Direct conversion of C-H bonds using catalysts (e.g., Iridium). | Higher atom economy; shorter synthetic routes; reduced waste. acs.org |
| Cooperative Catalysis | Synergistic action of multiple catalysts (e.g., Cu/Ag). | Access to novel transformations; potentially higher yields and selectivity. acs.org |
| Ionic Liquid Catalysis | Use of functionalized ionic liquids as reaction media and catalysts. | Enhanced reaction rates and yields in multicomponent reactions. researchgate.net |
Integration of Advanced Spectroscopic and Computational Techniques for Complex Characterization
The precise structural characterization of polysubstituted aromatic compounds is critical for understanding their properties and reactivity. Future research will increasingly rely on the synergy between advanced spectroscopic methods and high-level computational chemistry to provide a comprehensive picture of these molecules, from their solid-state structure to their behavior in solution.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are central to this effort. While standard 1H and 13C NMR are routine, quantitative 1H-NMR (q1H-NMR) is being applied to accurately measure reaction kinetics and regioselectivity, providing deeper mechanistic insights into transformations involving substituted benzoates. oup.com For complex molecules, multi-dimensional NMR techniques continue to be indispensable for unambiguous signal assignment.
Vibrational spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying intermolecular interactions. By analyzing shifts in characteristic vibrational bands, such as the carbonyl stretching frequency, researchers can detect and characterize the formation of hydrogen bonds and other molecular associations in solution. ucl.ac.uk This is crucial for understanding solubility, crystallization behavior, and interactions with biological targets.
The integration of these experimental techniques with computational chemistry provides a level of detail that is often inaccessible through experiments alone. Key computational methods include:
Density Functional Theory (DFT): Used to calculate molecular geometries, predict spectroscopic data (NMR, IR), and investigate electronic properties. DFT calculations can help assign complex spectra and understand the influence of different substituents on the molecule's structure and reactivity. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly useful for studying enzymatic reactions, such as those involving halogenases. It allows researchers to model the active site of an enzyme with high-level quantum mechanics while treating the surrounding protein environment with more computationally efficient molecular mechanics. nih.gov
Hirshfeld Surface Analysis: A computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules in the solid state. nih.gov
This synergistic approach, where computational models are validated by experimental data and experiments are explained by theory, is essential for a complete characterization of complex halogenated molecules like this compound. ucl.ac.uknih.gov
Table 2: Integrated Techniques for Characterization of Halogenated Benzoates
| Technique | Application | Insights Gained |
|---|---|---|
| Quantitative NMR (q1H-NMR) | Real-time monitoring of reactions. | Specific activity, reaction rates, and regioselectivity of transformations. oup.com |
| FTIR Spectroscopy | Analysis of vibrational modes in solution. | Identification of intermolecular interactions, such as hydrogen bonding and dimer formation. ucl.ac.uk |
| Density Functional Theory (DFT) | Calculation of molecular properties. | Prediction of spectroscopic signatures, elucidation of electronic structures, and conformational analysis. nih.gov |
| Computational Interaction Analysis | Calculation of interaction energies. | Understanding the nature of non-covalent interactions like halogen bonding and π-stacking. acs.org |
Green Chemistry Approaches in Halogenated Benzoate Ester Synthesis and Transformation
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to design processes that are safer, more efficient, and environmentally sustainable. researchgate.netispe.org The synthesis and transformation of halogenated benzoate esters are prime areas for the application of these principles, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com
A central tenet of green chemistry is the use of safer solvents . Research is focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or bio-based solvents. mdpi.comnih.gov For halogenation reactions, which often use chlorinated solvents, this shift is particularly important. The development of reactions that can be performed in environmentally benign solvents like ethanol represents a significant step forward. nih.gov
Catalysis is another cornerstone of green chemistry. The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents because it reduces waste. nih.gov The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key goal. jddhs.com Furthermore, biocatalysis , which employs enzymes to perform chemical transformations, offers significant advantages, including high selectivity and the ability to operate under mild conditions in aqueous media. mdpi.com
Improving energy efficiency is also a critical aspect. Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields in shorter times compared to conventional heating methods. ijsdr.org Continuous flow processing is another energy-efficient approach that allows for better control over reaction parameters and can enhance safety, particularly for highly exothermic or hazardous reactions. ispe.org
Specific green approaches for halogenated compounds include:
Alternative Halogen Sources: Using simple, non-toxic inorganic salts (e.g., sodium halides) as the halogen source in the presence of an oxidant is a greener alternative to using elemental halogens or other hazardous halogenating agents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. ispe.org Direct fluorination processes, for example, can offer a higher atom economy compared to traditional multi-step syntheses. psu.edu
By integrating these green chemistry principles, the future synthesis of this compound and related compounds can be made more sustainable, reducing the environmental footprint of chemical manufacturing. nih.gov
Table 3: Green Chemistry Strategies in Halogenated Ester Synthesis
| Green Chemistry Principle | Approach | Example/Benefit |
|---|---|---|
| Safer Solvents | Replace hazardous organic solvents. | Using ethanol instead of chlorinated solvents for halogenation reactions. nih.gov |
| Catalysis | Use of recyclable heterogeneous catalysts and biocatalysts. | Reduces waste, allows for milder reaction conditions, and improves selectivity. jddhs.commdpi.com |
| Energy Efficiency | Employing microwave-assisted synthesis or continuous flow reactors. | Shorter reaction times, reduced energy consumption, and improved process control. ispe.orgijsdr.org |
| Renewable Feedstocks | Shifting from petrochemical-based starting materials. | Lowers greenhouse gas emissions and reliance on fossil fuels. researchgate.net |
| Waste Prevention | Designing for high atom economy and minimizing byproducts. | Direct halogenation methods can reduce the number of synthetic steps and associated waste. psu.edu |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-5-fluoro-4-methoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Step 1 : Methoxylation at the 4-position via nucleophilic substitution using sodium methoxide under anhydrous conditions.
- Step 2 : Fluorination at the 5-position using a fluorinating agent like Selectfluor® in acetonitrile at 60–80°C.
- Step 3 : Chlorination at the 2-position using or in dichloromethane.
Optimization Tips : - Monitor reaction progress with HPLC or TLC to avoid over-halogenation.
- Use catalysts like (4-dimethylaminopyridine) to enhance esterification yields .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities.
Q. How should researchers handle purification and characterization challenges for this compound?
Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) is effective due to the compound’s moderate polarity. For trace impurities, use preparative HPLC with a column and acetonitrile/water mobile phase.
- Characterization :
- NMR : Confirm substitution patterns via -NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) and -NMR (fluorine coupling constants).
- Mass Spectrometry : ESI-MS in positive ion mode typically shows at 218.5 (exact mass calculated as 218.02 g/mol).
- Melting Point : Expected range 60–63°C (verify against literature to detect polymorphic forms) .
Advanced Research Questions
Q. What strategies address regioselectivity conflicts during halogenation or methoxylation?
Methodological Answer : Regioselectivity challenges arise due to competing electronic effects (e.g., fluorine’s electron-withdrawing nature vs. methoxy’s electron-donating effects). To resolve:
- Directing Groups : Temporarily introduce a nitro group at the 4-position to steer halogenation to the 2- and 5-positions, followed by reduction and methoxylation .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired para-substitution.
- Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., Gaussian or ORCA software) .
Q. How can researchers analyze conflicting bioactivity data in enzyme inhibition studies?
Methodological Answer : If inconsistent IC values are observed:
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like staurosporine for kinases).
- Solubility Check : Use DMSO stocks ≤0.1% to avoid solvent interference. Measure solubility via nephelometry.
- Metabolite Screening : Test for hydrolyzed products (e.g., free benzoic acid derivatives) using LC-MS, as esterases in cell lysates may degrade the compound .
Q. What advanced techniques elucidate the compound’s stability under varying pH and temperature?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for thermal stability).
- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then quantify degradation via UPLC.
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation using -NMR .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for this compound?
Methodological Answer : Discrepancies often stem from:
- Impurity Profiles : Compare starting material purity (e.g., methyl 4-methoxybenzoate from Kanto Reagents, >98% purity vs. lower-grade suppliers) .
- Oxygen Sensitivity : Ensure reactions are conducted under inert atmosphere (N/Ar), as trace oxygen can oxidize intermediates.
- Catalyst Lot Variability : Test multiple batches of catalysts (e.g., ) to rule out supplier-specific activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
